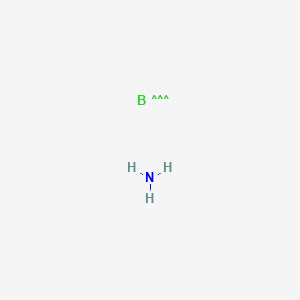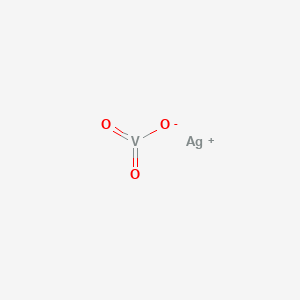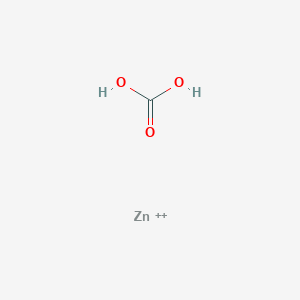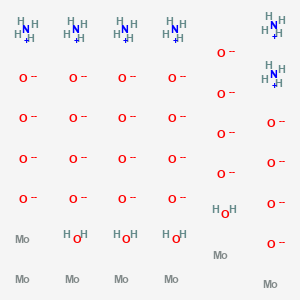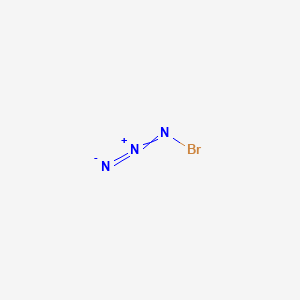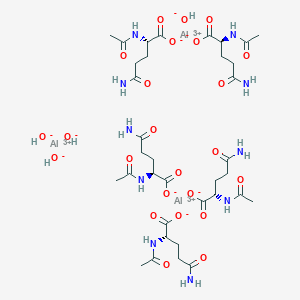
Potassium iron fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium iron fluoride is an inorganic compound with the chemical formula K₃[FeF₆]. It is a salt composed of potassium cations and hexafluoroferrate(3-) anions. This compound is known for its strong oxidizing properties and is commonly used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium iron fluoride can be synthesized by reacting potassium fluoride with iron(III) fluoride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, tripotassium hexafluoroferrate(3-) is produced by reacting potassium hydroxide with iron(III) oxide in the presence of hydrofluoric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting solution is then evaporated to obtain the crystalline compound.
Types of Reactions:
Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of iron in the presence of suitable reducing agents.
Substitution: The hexafluoroferrate(3-) anion can undergo substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are used under controlled conditions.
Substitution Reactions: Ligands such as ammonia or phosphines can be used to replace fluoride ions in the hexafluoroferrate(3-) anion.
Major Products:
Oxidation: The major products depend on the substrate being oxidized. For example, organic substrates may yield carbonyl compounds.
Reduction: Reduced iron species such as iron(II) complexes.
Substitution: Complexes with different ligands replacing the fluoride ions.
Scientific Research Applications
Potassium iron fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: It is used in studies involving iron metabolism and as a reagent in biochemical assays.
Medicine: Research on its potential use in medical imaging and as a therapeutic agent is ongoing.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tripotassium hexafluoroferrate(3-) involves its strong oxidizing properties. It can transfer electrons from other compounds, thereby oxidizing them. The hexafluoroferrate(3-) anion interacts with molecular targets through electron transfer processes, leading to the formation of oxidized products. The specific pathways involved depend on the nature of the substrate and the reaction conditions.
Comparison with Similar Compounds
Potassium hexacyanoferrate(III): Another iron-containing compound with similar oxidizing properties but different ligand coordination.
Sodium hexafluoroferrate(3-): Similar in structure but with sodium cations instead of potassium.
Ammonium hexafluoroferrate(3-): Contains ammonium cations and exhibits similar chemical behavior.
Uniqueness: Potassium iron fluoride is unique due to its specific combination of potassium cations and hexafluoroferrate(3-) anions, which imparts distinct chemical properties and reactivity. Its strong oxidizing ability and stability make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
13815-30-0 |
|---|---|
Molecular Formula |
F6Fe |
Molecular Weight |
169.84 g/mol |
IUPAC Name |
hexafluoroiron |
InChI |
InChI=1S/6FH.Fe/h6*1H;/q;;;;;;+6/p-6 |
InChI Key |
DEODFHDPCQFPGW-UHFFFAOYSA-H |
SMILES |
F[Fe](F)(F)(F)(F)F |
Canonical SMILES |
F[Fe](F)(F)(F)(F)F |
Key on ui other cas no. |
13815-30-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



